Sodium L-tartrate

Overview

Description

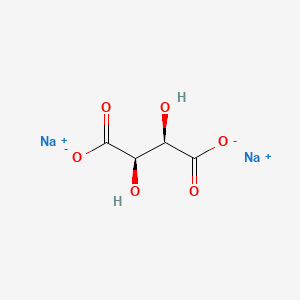

Sodium L-tartrate (C₄H₄Na₂O₆) is the sodium salt of L-tartaric acid, a naturally occurring organic acid found in grapes, bananas, and tamarinds. It is a chiral compound with two carboxylate and two hydroxyl groups, enabling diverse applications in pharmaceuticals, food additives, and industrial processes. Key properties include:

- Chemical stability: The L-tartrate dianion exhibits superior thermodynamic stability compared to its meso-tartrate stereoisomer due to optimized charge distribution and hydrogen-bonding networks .

- Industrial relevance: It serves as a chiral resolving agent in drug synthesis, a chelator in electroplating, and a nucleation regulator in zinc-ion batteries .

- Biological roles: Microbial metabolism of L-tartrate (e.g., in Salmonella and Bacillus species) produces succinate, acetate, and lactate, supporting anaerobic respiration and bioprocessing of winery waste .

Preparation Methods

Crystallization and Polymorph Control

Crystallization is critical for obtaining the desired dihydrate form of Sodium L-tartrate. Key parameters include solvent composition, cooling rate, and seeding.

Protocol from Patent IL157103A

-

Slurry Formation : L-tartaric acid and sodium hydroxide are dissolved in 10 volumes of ethyl acetate, cooled to -68°C, and treated with triethylamine to liberate the free base .

-

Antisolvent Addition : Acetone is introduced to induce crystallization, maintaining temperatures below -50°C to prevent solvate formation .

-

Drying : The crystals are filtered, washed with cold acetone, and dried under vacuum at 50°C to yield the dihydrate .

Impact of Solvent Polarity

-

High-Polarity Solvents (e.g., H₂O) : Favor rapid nucleation but risk amorphous precipitates.

-

Low-Polarity Solvents (e.g., Ethyl Acetate) : Slow crystallization improves crystal size distribution .

Table 2: Crystallization Conditions and Outcomes

| Solvent Mix | Temperature | Cooling Rate | Crystal Form | Purity (%) |

|---|---|---|---|---|

| H₂O/Acetone | -68°C | 1°C/min | Dihydrate | 99.6 |

| Ethyl Acetate | -50°C | 2°C/min | Anhydrous | 98.9 |

Alternative Synthesis via Maleic Anhydride Oxidation

The Chinese patent CN102452932A outlines a cost-effective route starting from maleic anhydride :

Step 1: Oxidation to (2R,3S)-2,3-Dihydroxybutanedioic Acid Anhydride

3 + \text{I}2 \xrightarrow{\text{Na}2\text{WO}4} (2R,3S)\text{-Anhydride} \quad \text{}

-

Conditions : 100–105°C for 4–6 hours in iodine/potassium iodate system.

-

Yield : 68.6 g from 98 g maleic anhydride (70% conversion) .

Step 2: Hydrolysis to L-Tartaric Acid

2\text{SO}4 \rightarrow \text{L-Tartaric Acid} \quad \text{}

Step 3: Neutralization to this compound

The resulting L-tartaric acid is neutralized with NaOH under conditions described in Section 1.

Table 3: Performance Metrics of Alternative Synthesis

| Step | Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | KIO₃/I₂/Na₂WO₄ | 105°C | 6 | 70 | 98.5 |

| 2 | H₂SO₄ (20%) | 105°C | 6 | 95.6 | 99.56 |

Industrial-Scale Purification Techniques

Recrystallization from Ethanol/Water

-

Protocol : Crude this compound is dissolved in hot ethanol/water (3:1), filtered, and cooled to 5°C .

-

Outcome : Reduces impurity levels (e.g., potassium, sulfate) to <0.1% .

Vacuum Drying

Quality Control and Analytical Methods

Titrimetric Analysis

-

Alkalimetric Titration : 0.5 M NaOH against dissolved this compound, with phenolphthalein endpoint .

Specific Optical Rotation

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

Sodium L-tartrate acts as a chelating agent, forming stable complexes with transition metals like copper(II), iron(III), and calcium(II). This property is exploited in analytical chemistry and industrial processes.

Example: Fehling’s Solution Reaction

In Fehling’s test for reducing sugars, this compound complexes with Cu²⁺ ions to prevent precipitation of copper hydroxide in alkaline conditions. The resulting blue complex ([Cu(C₄H₄O₆)]²⁻) reacts with aldehydes to form a red Cu₂O precipitate .

| Reaction Component | Role of this compound |

|---|---|

| CuSO₄ | Provides Cu²⁺ ions |

| NaOH | Creates alkaline conditions |

| This compound | Chelates Cu²⁺, stabilizes solution |

Key Data :

-

Stability constant (log K) for Cu²⁺ complex: ~3.2 (pH-dependent).

Redox Reactions

This compound participates in redox processes as both an antioxidant and a reducing agent:

Antioxidant Activity

-

Retards lipid oxidation in vegetable oils by chelating pro-oxidant metals (e.g., Fe³⁺, Cu²⁺), reducing peroxide formation by 40–60% at 0.1% concentration .

-

Scavenges free radicals via hydroxyl groups, with an IC₅₀ of 12.5 μM in DPPH assays.

Reduction of Metal Oxides

In alkaline solutions, this compound reduces Ag⁺ to metallic silver, forming a silver mirror (Tollens’ reaction).

Acid-Base Reactions

As a pH-regulating agent, this compound buffers solutions between pH 3.0–5.0. Its two carboxylate groups (pKa₁ = 2.98, pKa₂ = 4.34) enable proton donation/acceptance .

Buffering Mechanism :

Applications :

Metabolic Reactions

In vivo, this compound undergoes microbial fermentation in the colon:

-

Fermentation Pathway :

Excretion Data (Rat Studies) :

Thermal Decomposition

At high temperatures (>300°C), this compound decomposes into:

Hydrolysis Resistance

This compound inhibits ester hydrolysis in oils during heating:

Scientific Research Applications

Food Industry

Sodium L-tartrate is recognized as a food additive (E335) and serves multiple roles in food processing:

- Emulsifier and Binding Agent : It is commonly used in products like jellies, margarine, and sausage casings to improve texture and stability.

- pH Regulator : It helps in maintaining the desired acidity levels in food products, contributing to flavor enhancement.

- Antioxidant Properties : It acts as an antioxidant, protecting food from oxidative degradation.

- Chelating Agent : this compound can bind metal ions, which is beneficial in preventing spoilage caused by metal-catalyzed reactions .

Pharmaceutical Applications

This compound has significant utility in the pharmaceutical industry:

- Buffering Agent : It is used in buffers for molecular biology applications, helping to maintain pH during biochemical reactions.

- Drug Formulation : The compound can be employed as a stabilizer or excipient in drug formulations, enhancing solubility and bioavailability.

- Treatment of Hyperacidity : It has been used to alleviate conditions related to excess stomach acid .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role:

- Primary Standard for Karl Fischer Titration : Due to its stable water content, it is frequently used as a primary standard for determining moisture levels in various substances.

- Complexation Reagent : It facilitates the formation of metal complexes, which are essential in various analytical techniques .

Biochemical Research

Recent studies have highlighted the potential of this compound in biochemical research:

- Aqueous Biphasic Systems (ABS) : Research indicates that this compound can be utilized in ABS for the extraction of biomolecules. These systems exploit the solubility properties of this compound to separate compounds efficiently .

- Metabolic Studies : Studies have shown that this compound can influence metabolic pathways, providing insights into its role as a biomarker for dietary assessments related to wine consumption .

Case Study 1: Food Additive Safety Evaluation

The European Food Safety Authority (EFSA) conducted a comprehensive evaluation of this compound as a food additive. The study concluded that no toxic effects were observed at high doses (up to 3,100 mg/kg body weight), establishing an acceptable daily intake (ADI) of 240 mg/kg body weight for consumers .

Case Study 2: Biochemical Applications

A study on aqueous biphasic systems demonstrated that this compound could effectively separate proteins from complex mixtures. The findings suggest that this compound enhances extraction efficiency and could be applied in protein purification processes .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Emulsifier, pH regulator | Improves texture and flavor |

| Pharmaceuticals | Buffering agent, drug formulation | Enhances stability and bioavailability |

| Analytical Chemistry | Primary standard for Karl Fischer titration | Accurate moisture determination |

| Biochemical Research | Aqueous biphasic systems | Efficient separation of biomolecules |

Mechanism of Action

Sodium L-tartrate acts as an emulsifier and pH control agent by interacting with the water molecules and other components in the mixture. It helps to stabilize emulsions and maintain the desired pH level. The molecular targets and pathways involved in its mechanism of action include the interaction with water molecules and the stabilization of emulsions .

Comparison with Similar Compounds

Sodium L-tartrate is compared to structurally or functionally related compounds across physicochemical, biological, and industrial contexts.

Physicochemical Properties

Table 1: Salt Form Comparison (Pharmaceutical Context)

- Key insight : The L-tartrate salt demonstrates superior stability and lower hygroscopicity, making it preferable for pharmaceutical formulations requiring long shelf lives .

Table 2: Microbial Growth Parameters

Table 3: Electrolyte Performance Metrics

| Additive | Nucleation Overpotential (mV) | Zn Utilization (%) |

|---|---|---|

| Baseline electrolyte | 28.3 | 60 |

| + this compound | 45.9 | 80 |

Biological Activity

Sodium L-tartrate, a sodium salt of tartaric acid, is a compound with various biological activities and applications. Its effects on metabolism, toxicity, and potential therapeutic uses have been the subject of numerous studies. This article reviews the biological activity of this compound, focusing on its metabolic pathways, safety profile, and therapeutic implications.

This compound is derived from tartaric acid, a naturally occurring organic acid found in various plants. The compound exhibits unique metabolic characteristics that are species-dependent. Studies indicate that this compound is absorbed more efficiently in rats compared to humans, with approximately 66% of administered doses being excreted in urine within 24 hours .

Metabolic Pathways

- Absorption : Following oral administration, this compound undergoes rapid metabolism. In rats, about 70% of a single dose was excreted within 48 hours, primarily through urine and expired air as .

- Fermentation : Colonic bacteria ferment L-tartrate to produce short-chain fatty acids (SCFAs), which can be absorbed by the colon. This fermentation process is faster for L-tartrate than for its D-isomer .

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies.

Key Findings

- Acceptable Daily Intake (ADI) : The European Food Safety Authority (EFSA) established an ADI of 30 mg/kg body weight for L-tartaric acid and its salts. A higher group ADI of 240 mg/kg body weight was derived based on chronic toxicity studies .

- No Observed Adverse Effect Level (NOAEL) : In chronic studies involving rats, the NOAEL for monothis compound was determined to be 3,100 mg/kg body weight per day . No significant toxic effects were observed at this dosage.

- Human Studies : Reports indicate that excessive consumption (10 g/day) may lead to mild gastrointestinal symptoms such as nausea and abdominal cramps in sensitive individuals .

Therapeutic Applications

This compound has been explored for various therapeutic uses due to its biological properties.

Potential Benefits

- Laxative Effects : Sodium tartrate has been used in medical practice as a laxative. Clinical studies showed a laxative response in approximately 66% of patients administered daily doses of 10 g .

- Antioxidant Properties : Some research suggests that tartrates may exhibit antioxidant activities, potentially benefiting metabolic health and reducing oxidative stress .

- Catalytic Applications : this compound is also utilized as a precursor in catalytic processes, particularly in the synthesis of copper-based catalysts through laser-induced deposition techniques .

Case Studies

Several case studies highlight the biological activity and safety profile of this compound:

- Chronic Toxicity Study in Rats : A two-year study involving Sprague-Dawley rats showed no significant adverse effects on growth or organ health at varying dietary levels of monothis compound . Histopathological examinations revealed no differences between treated and control groups.

- Clinical Observations : In a clinical setting, patients consuming high doses of tartaric acid reported mild gastrointestinal discomfort but no severe adverse effects were noted .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing Sodium L-tartrate in laboratory settings?

this compound is typically characterized using X-ray crystallography to determine its crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like hydroxyl and carboxylate moieties. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) is employed to confirm its stereochemical configuration. These methods should be cross-referenced with literature data for validation, particularly focusing on peak assignments and unit-cell parameters .

Q. How should this compound solutions be prepared and standardized for biochemical assays?

Solutions should be prepared in ultrapure water to avoid ionic interference. Standardization involves gravimetric analysis to verify concentration, followed by pH adjustment using calibrated electrodes. For reproducibility, document temperature during preparation and use certified reference materials for calibration. Experimental protocols should align with established guidelines for solution handling in enzymatic or chiral resolution studies .

Q. What are the key physicochemical properties of this compound relevant to its role as a chiral resolving agent?

Critical properties include optical rotation (measured via polarimetry), solubility in polar solvents (e.g., water, ethanol), and thermal stability (analyzed via differential scanning calorimetry). Researchers should compare these properties with enantiomeric analogs (e.g., D-tartrate) to confirm chiral selectivity. Data must be contextualized with prior studies to ensure consistency in reported values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Conduct a systematic review of existing literature to identify variables affecting solubility, such as temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Perform controlled experiments under standardized conditions, using high-purity solvents and calibrated equipment. Meta-analysis tools can statistically reconcile conflicting data, emphasizing confidence intervals and error margins .

Q. What experimental design principles are critical for studying this compound’s role in asymmetric catalysis?

Employ multivariable experimental designs (e.g., factorial or response surface methodology) to optimize reaction parameters like pH, temperature, and catalyst loading. Include controls with racemic mixtures to benchmark enantiomeric excess. Use chiral HPLC or circular dichroism to quantify catalytic efficiency. Ensure replication and blinding to minimize bias in data interpretation .

Q. What advanced methodologies are recommended for analyzing this compound’s thermodynamic stability under extreme conditions?

Combine accelerated stability testing (e.g., high-temperature/pressure chambers) with thermogravimetric analysis (TGA) to assess decomposition kinetics. Pair with computational modeling (e.g., density functional theory) to predict degradation pathways. Validate findings using synchrotron-based techniques for real-time structural analysis. Publish raw datasets to facilitate cross-study validation .

Q. How can researchers address contradictions in literature regarding this compound’s hygroscopicity and its impact on experimental reproducibility?

Implement controlled humidity experiments using environmental chambers, documenting mass changes via microbalance measurements. Compare results across multiple batches of the compound, noting supplier-specific purity levels. Use multivariate regression to isolate humidity effects from other variables. Transparent reporting of storage conditions and handling protocols is essential .

Q. Methodological Best Practices

- Literature Integration : Cross-reference findings with authoritative databases (e.g., SciFinder, PubMed) and prioritize peer-reviewed studies over preprint repositories .

- Data Transparency : Share raw spectroscopic, crystallographic, and thermodynamic data in open-access repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Bias Mitigation : Use double-blinding in experimental setups and pre-register study protocols to enhance reproducibility .

Properties

IUPAC Name |

disodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHAJAZNSDZJO-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028021, DTXSID2057861 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |

| Details | MSDS | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | MSDS | |

| Record name | DISODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

868-18-8, 51307-92-7, 6106-24-7 | |

| Record name | Sodium tartrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (+/-)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051307927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tartrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTO9JB4MDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM (±)-TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT27AD907 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.